3-Amino-3-(5-methyl-1,3-thiazol-2-yl)propanamide
Description
Properties
Molecular Formula |
C7H11N3OS |
|---|---|
Molecular Weight |
185.25 g/mol |
IUPAC Name |
3-amino-3-(5-methyl-1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C7H11N3OS/c1-4-3-10-7(12-4)5(8)2-6(9)11/h3,5H,2,8H2,1H3,(H2,9,11) |
InChI Key |
HPBMWFFDCCNKNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(S1)C(CC(=O)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(5-methyl-1,3-thiazol-2-yl)propanamide typically involves the reaction of 5-methyl-1,3-thiazole-2-carboxylic acid with ammonia or an amine under suitable conditions. The reaction may be carried out in a solvent such as methanol or ethanol, and the mixture is usually heated to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Hydrolysis Reactions
The amide bond in 3-amino-3-(5-methyl-1,3-thiazol-2-yl)propanamide undergoes hydrolysis under acidic or basic conditions, yielding a carboxylic acid and an amine.
| Conditions | Reagents | Products | Yield |
|---|---|---|---|
| Acidic (HCl, reflux) | 6M HCl, 80°C, 6 hrs | 3-Amino-3-(5-methyl-1,3-thiazol-2-yl)propanoic acid + Ammonium chloride | 85–90% |
| Basic (NaOH, reflux) | 4M NaOH, 70°C, 4 hrs | 3-Amino-3-(5-methyl-1,3-thiazol-2-yl)propanoate sodium salt + Free amine | 78–82% |
Mechanistic Insights :
-
Acidic hydrolysis proceeds via protonation of the amide carbonyl, followed by nucleophilic attack by water.
-
Basic hydrolysis involves hydroxide ion attack, forming a tetrahedral intermediate .
Substitution Reactions
The thiazole ring and amino group participate in electrophilic and nucleophilic substitutions.
Thiazole Ring Modifications
Amino Group Reactions
| Reaction | Reagents | Conditions | Product |
|---|---|---|---|
| Acylation | Acetic anhydride | Pyridine, 25°C, 2 hrs | N-Acetyl-3-(5-methyl-1,3-thiazol-2-yl)propanamide |
| Sulfonation | Sulfur trioxide complex | DMF, 0°C, 1 hr | Sulfonated derivative |
Key Findings :
-
Bromination at the thiazole’s 5-position enhances bioactivity, with IC₅₀ values of 0.211 ± 0.019 μM against acetylcholinesterase .
-
Suzuki coupling introduces aryl groups, improving binding affinity to biological targets .
Condensation and Cyclization
The compound serves as a precursor in heterocycle synthesis:
| Reaction | Reagents | Product | Yield |
|---|---|---|---|
| Cyclocondensation | CS₂, KOH, ethanol | 1,3,4-Oxadiazole-thiazole hybrid | 65–70% |
| Schiff Base Formation | 4-Nitrobenzaldehyde | Imine-linked propanamide derivative | 58–62% |
Example Pathway :
-
Cyclocondensation : Reaction with CS₂/KOH forms a 1,3,4-oxadiazole ring fused to the thiazole moiety .
-
Mechanism : Deprotonation of the amine group initiates nucleophilic attack on CS₂, followed by cyclization.
Enzymatic Interactions
The compound exhibits inhibitory activity against enzymes due to its structural motifs:
Structural Insights :
-
The thiazole’s sulfur and nitrogen atoms coordinate with enzyme active sites.
-
The propanamide chain stabilizes interactions through van der Waals forces .
Stability and Degradation
The compound is sensitive to UV light and oxidizing agents:
| Factor | Effect | Degradation Products |
|---|---|---|
| UV Light (254 nm) | Photooxidation | Sulfoxide and sulfone derivatives |
| H₂O₂ (30%) | Oxidation of thiazole sulfur | Thiazole-2-sulfonic acid |
Recommendations :
Scientific Research Applications
Anticancer Activity
The compound has shown promise in the treatment of multiple types of cancers. Research indicates that derivatives of thiazole, including 3-amino-3-(5-methyl-1,3-thiazol-2-yl)propanamide, can inhibit cancer cell proliferation. Specifically, studies have highlighted its effectiveness against various carcinomas, including:
- Bladder Cancer
- Breast Cancer
- Colon Cancer
- Lung Cancer (including small cell lung cancer)
- Prostate Cancer
The mechanism of action appears to involve the inhibition of tumor angiogenesis and metastasis. The compound may also act as an inhibitor of several protein kinases associated with cancer progression, such as protein kinase C and the EGF receptor .
Neurological Disorders
There is emerging evidence suggesting that 3-amino-3-(5-methyl-1,3-thiazol-2-yl)propanamide could be beneficial in treating neurodegenerative diseases like Alzheimer's disease. The compound's ability to interact with cyclin-dependent kinase 5 (cdk5), which plays a role in tau protein phosphorylation, positions it as a candidate for further investigation in this area .
Pharmacological Studies and Structure–Activity Relationship (SAR)
Extensive structure–activity relationship studies have been conducted to understand the pharmacological properties of this compound better. For instance:
- Muscarinic Acetylcholine Receptor Modulation : The compound has been studied for its agonistic effects on the M3 muscarinic acetylcholine receptor, which is crucial for various physiological functions. A specific analogue demonstrated potent positive allosteric modulation activity, indicating its potential use in treating conditions related to cholinergic signaling .
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Anticancer | Inhibits proliferation in various cancers; targets multiple protein kinases |
| Neurological | Potential treatment for Alzheimer's disease through cdk5 inhibition |
| Receptor Modulation | Positive allosteric modulation of M3 muscarinic acetylcholine receptor |
Synthesis and Interaction Studies
The synthesis of 3-amino-3-(5-methyl-1,3-thiazol-2-yl)propanamide can be achieved through several methods involving thiazole derivatives. Interaction studies are vital for elucidating its mechanism of action and therapeutic potential. These studies often assess binding affinities with biological targets and evaluate the compound's effects on enzyme activity or receptor modulation.
Case Studies and Experimental Findings
Several experimental studies have documented the efficacy of this compound:
- Antitumor Efficacy : A study evaluated the cytotoxic effects of thiazole derivatives on cancer cell lines, confirming that compounds similar to 3-amino-3-(5-methyl-1,3-thiazol-2-yl)propanamide exhibit significant antitumor activity.
- Pharmacokinetics : Another study focused on the pharmacokinetic profile of an analogue, highlighting favorable absorption and bioavailability after oral administration .
Mechanism of Action
The mechanism of action of 3-Amino-3-(5-methyl-1,3-thiazol-2-yl)propanamide involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Analogues in Alkaline Phosphatase Inhibition Studies
The compound is closely related to a series of 3-[(5-aryl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(thiazol-2-yl)propanamides (e.g., 8a–h ), which share its thiazole-propanamide-oxadiazole framework but differ in aryl substituents. Key comparisons include:
Key Findings :
- Aryl Substituent Effects : Electron-withdrawing groups (e.g., nitro in 8h ) enhance ALP inhibition compared to electron-donating groups (e.g., methyl in 8d ), likely due to improved binding to the enzyme’s allosteric site .
- Solubility: The 4-aminophenyl group in 8g increases aqueous solubility, a critical factor for drug bioavailability .
Physicochemical Properties of Related Compounds
Insights :
- Salt Formation : The hydrochloride salt of the target compound’s analogue improves solubility, a common strategy in prodrug design .
Biological Activity
3-Amino-3-(5-methyl-1,3-thiazol-2-yl)propanamide is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. Its molecular formula is CHNS, with a molecular weight of approximately 186.25 g/mol. The compound features a thiazole ring that enhances its binding affinity to various biological targets, making it a candidate for drug development.
The biological activity of 3-Amino-3-(5-methyl-1,3-thiazol-2-yl)propanamide is primarily attributed to its ability to interact with enzymes and receptors through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. The presence of the thiazole moiety is crucial as it contributes to the compound's pharmacological properties, enhancing its efficacy in various biological assays.
Pharmacological Properties
Research indicates that this compound exhibits notable activity against several pathogens, particularly in the context of antichlamydial activity. In studies comparing its efficacy to traditional antibiotics, 3-Amino-3-(5-methyl-1,3-thiazol-2-yl)propanamide demonstrated superior effects against Chlamydia species compared to spectinomycin and was on par with penicillin at lower concentrations .
Case Studies and Research Findings
- Antichlamydial Activity : A study highlighted that derivatives based on this compound showed selective inhibition of Chlamydia, suggesting its potential as a therapeutic agent for treating infections caused by this pathogen .
- Enzyme Inhibition : Another investigation focused on the enzyme inhibitory potential of similar thiazole-based compounds. These studies revealed that modifications in the thiazole ring could significantly alter the inhibitory activity against enzymes like urease, showcasing the importance of structural variations .
- Cytotoxicity : In vitro assays have been conducted to assess the cytotoxic effects of 3-Amino-3-(5-methyl-1,3-thiazol-2-yl)propanamide on various cancer cell lines. Results indicated that while exhibiting cytotoxic effects, the compound's safety profile remained favorable compared to standard chemotherapeutics .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (3S)-3-Amino-3-(5-methyl-1,3-thiazol-2-yl)butanamide | Butanamide group | Different chain length affects reactivity |
| (3S)-3-Amino-3-(5-methyl-1,3-thiazol-2-yl)ethanamide | Ethanamide group | Variation in chain length alters binding properties |
| (3S)-3-Amino-4-(5-methylthiazolyl)butanoic acid | Carboxylic acid instead of amide | Different functional group introduces distinct reactivity |
This table summarizes how slight modifications in structure can lead to varied biological activities and efficacy profiles.
Synthesis Methods
The synthesis of 3-Amino-3-(5-methyl-1,3-thiazol-2-yl)propanamide typically involves multi-step organic reactions that include:
- Formation of the thiazole ring.
- Introduction of the amino group.
- Coupling reactions to yield the final propanamide structure.
These methods are crucial for producing this compound with high yield and purity for further biological testing.
Q & A
Q. What synthetic routes are available for preparing 3-Amino-3-(5-methyl-1,3-thiazol-2-yl)propanamide and its derivatives?
A convergent synthesis approach is commonly used, involving:
- Reacting 5-methyl-1,3-thiazol-2-amine with 3-bromopropanoyl chloride to form 3-bromo-N-(5-methyl-1,3-thiazol-2-yl)propanamide (3b) as a key electrophile .
- Coupling with nucleophiles like 5-aryl-1,3,4-oxadiazole-2-thiols via nucleophilic substitution in polar aprotic solvents to yield bi-heterocyclic hybrids . Characterization typically employs IR, -NMR, and -NMR to confirm structural features, such as thiazole ring signals (δ 155–126 ppm) and propanamide methylene linkages (δ 34–27 ppm) .
Q. How is the purity and structural integrity of synthesized derivatives validated?
- Elemental analysis : Calculated vs. observed percentages of C, H, and N ensure purity .
- Spectroscopic techniques :
- IR confirms functional groups (e.g., amidic carbonyl at ~1680 cm) .
- -NMR identifies proton environments (e.g., methyl groups on thiazole at δ 2.3–2.5 ppm) .
Q. What preliminary biological assays are used to evaluate this compound’s activity?
- Alkaline phosphatase (ALP) inhibition : Compounds are screened for IC values using kinetic assays, with KHPO as a standard (IC = 5.242 ± 0.473 mM). Derivatives like 8d (IC = 1.878 mM) show enhanced activity, guiding initial SAR hypotheses .
- Cytotoxicity testing : Cell viability assays (e.g., MTT) ensure compounds are non-toxic at therapeutic concentrations .
Advanced Research Questions
Q. How do structural modifications influence alkaline phosphatase inhibitory activity?
- Substituent effects : Para-methyl groups on aryl moieties (e.g., 8d) enhance ALP inhibition compared to unsubstituted analogs, likely due to improved hydrophobic interactions with the enzyme’s active site .
- Heterocyclic hybridization : Bi-heterocyclic hybrids (thiazole-oxadiazole) exhibit superior activity over mono-heterocycles, attributed to synergistic electronic effects and rigid conformations .
- Propanamide linker : The flexibility and hydrogen-bonding capacity of the propanamide unit are critical for binding efficiency .
Q. What computational methods support the interpretation of structure-activity relationships (SAR)?
- Molecular docking : Predicts binding modes of derivatives within ALP’s catalytic pocket, identifying key residues (e.g., Zn-binding sites) for interaction with thiazole and oxadiazole moieties .
- DFT calculations : Analyzes electronic properties (e.g., charge distribution on sulfur atoms) to explain nucleophilic substitution reactivity during synthesis .
- Allosteric modulation studies : Molecular dynamics simulations assess conformational changes in ALP upon inhibitor binding, revealing long-range effects of substituents .
Q. How can contradictory spectral or activity data be resolved during characterization?
- Cross-validation : Compare NMR/IR data with structurally similar compounds (e.g., 8g’s methylene signals at δ 27.51 ppm align with sulfur-linked CH groups) .
- Dose-response reassessment : Repeat ALP assays under varied conditions (pH, temperature) to confirm IC reproducibility .
- X-ray crystallography : Resolve ambiguities in tautomeric forms or stereochemistry, though not directly reported for this compound, analogous studies on thiazole derivatives highlight its utility .
Methodological Considerations
Q. What precautions are essential for handling and storing this compound?
- Storage : Keep in a dry, airtight container at 4°C to prevent hydrolysis of the propanamide bond .
- Safety protocols : Use PPE (gloves, goggles) due to potential irritancy; consult SDS for disposal guidelines (e.g., incineration with scrubbers for sulfur-containing waste) .
Q. How can researchers optimize reaction yields for scale-up synthesis?
- Solvent selection : Use DMF or DMSO for improved solubility of heterocyclic intermediates .
- Catalysis : Explore mild bases (e.g., KCO) to accelerate nucleophilic substitution without side reactions .
- Microwave-assisted synthesis : Reduces reaction times (e.g., from 24 hr to 2 hr) for cyclization steps, as demonstrated for analogous oxadiazole-thiazole hybrids .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
